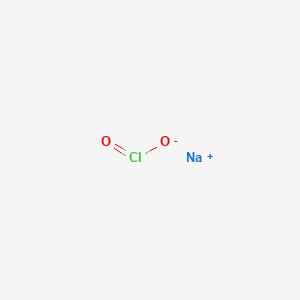

sodium;chlorite

Descripción

Sodium chlorite (NaClO₂) is an inorganic compound composed of sodium cations (Na⁺) and chlorite anions (ClO₂⁻). It appears as a white crystalline solid with a molecular weight of 90.44 g/mol (anhydrous form) . Commercial sodium chlorite is typically 80% pure, with the remaining 20% often containing sodium hypochlorite (NaClO) or chloride ions (Cl⁻) .

Propiedades

IUPAC Name |

sodium;chlorite | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLNMMHNWFDKNT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Chlorine Dioxide Generation

Chlorine dioxide is synthesized through the partial reduction of sodium chlorate (NaClO₃) in acidic conditions. Sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) are commonly used to drive the reaction:

This exothermic reaction requires careful temperature control (50–70°C) to prevent decomposition of ClO₂, which is explosive at concentrations above 10% in air.

Sodium Chlorite Formation

The generated ClO₂ is absorbed into a sodium hydroxide (NaOH) solution containing hydrogen peroxide as a reducing agent:

This reaction occurs at pH 8–10 and temperatures below 40°C to minimize side reactions, such as the formation of sodium chlorate (NaClO₃). The final product is purified via crystallization, yielding NaClO₂ with a purity exceeding 98%.

Table 1: Key Parameters for Industrial Sodium Chlorite Synthesis

| Parameter | Value/Range | Role |

|---|---|---|

| Reaction Temperature | 35–40°C | Prevents ClO₂ decomposition |

| NaOH Concentration | 25–30% (w/w) | Maintains alkaline conditions |

| H₂O₂:ClO₂ Molar Ratio | 0.5:1 | Ensures complete reduction |

| Crystallization Yield | 85–90% | Maximizes product recovery |

Electrochemical Synthesis From Sodium Chloride

Electrolysis of sodium chloride (NaCl) brine offers a direct route to sodium chlorite, particularly in small-scale or experimental settings. This method leverages the oxidation of chloride ions (Cl⁻) at the anode and the reduction of water at the cathode.

Reaction Mechanism

In a divided electrochemical cell, NaCl undergoes electrolysis to form sodium hypochlorite (NaClO), which is further oxidized to NaClO₂:

The process involves intermediate steps, including the formation of hypochlorous acid (HOCl) and chlorite ions (ClO₂⁻). Graphite or titanium electrodes are preferred due to their corrosion resistance in chloride-rich environments.

Process Optimization

Key factors influencing yield include:

-

Current Density : 100–200 A/m² to balance reaction rate and energy efficiency.

-

pH Control : Maintained at 6–8 using buffers to favor ClO₂⁻ formation over ClO₃⁻.

-

Temperature : 25–30°C to prevent thermal degradation of intermediates.

Despite its simplicity, this method faces challenges such as low yields (~60%) and contamination with NaClO₃, necessitating post-synthesis purification.

Alternative Reducing Agents in Chlorine Dioxide Reduction

While hydrogen peroxide is the standard reducing agent, industrial variants employ alternatives like sulfur dioxide (SO₂) or methanol (CH₃OH) for cost or availability reasons.

Sulfur Dioxide Method

In this approach, SO₂ reduces NaClO₃ in sulfuric acid to generate ClO₂:

The ClO₂ is then reacted with NaOH and H₂O₂ as in the standard method. However, SO₂ introduces sulfur-containing byproducts, complicating waste management.

Methanol-Based Reduction

Methanol acts as both a reducing agent and a proton donor in the reaction:

This method achieves higher ClO₂ yields (95%) but requires stringent control of methanol concentrations to avoid explosive intermediates.

Integrated Chlorine Dioxide-Sodium Chlorite Production

Modern plants adopt integrated processes to minimize waste and improve efficiency. A notable example is the "comprehensive chlorine dioxide process" described in Chinese Patent CN105439095A.

Process Overview

-

Electrolysis : NaCl brine is electrolyzed to produce NaClO₃ and H₂.

-

HCl Synthesis : H₂ and Cl₂ (from byproducts) combust to form HCl.

-

ClO₂ Generation : NaClO₃ reacts with HCl to yield ClO₂ and NaCl.

-

NaClO₂ Synthesis : ClO₂ is absorbed into NaOH/H₂O₂ solution.

This closed-loop system recycles NaCl back into the electrolysis step, achieving a near-zero discharge of waste acids.

Análisis De Reacciones Químicas

Acidic Decomposition Pathways

Under acidic conditions, sodium chlorite generates chlorous acid (HClO₂), which decomposes into multiple reactive species:

-

Formation of Chlorous Acid :

At pH 2.3–3.2, HClO₂ is the dominant species (5–35%), coexisting with ClO₂⁻ (65–95%) .

-

Secondary Degradation :

Chlorous acid disproportionates to chlorine dioxide (ClO₂), chlorate (ClO₃⁻), and chloride (Cl⁻):UV-Vis spectroscopy (λ = 365 nm) confirms ClO₂ formation, while ion chromatography (IC) tracks ClO₃⁻ and Cl⁻ production .

Table 1: Species Distribution in Acidic Sodium Chlorite Solutions (pH 2.5)

| Component | Concentration (mM) | Source |

|---|---|---|

| ClO₂⁻ (chlorite) | 8.5–9.0 | |

| HClO₂ | 3.5–4.2 | |

| ClO₃⁻ (chlorate) | 0.8–1.2 | |

| Cl⁻ (chloride) | 0.5–1.0 |

Oxidation of Organic Compounds

Sodium chlorite selectively oxidizes aldoses (e.g., glucose, xylose) to aldonic acids, while ketoses and non-reducing sugars remain inert without acid hydrolysis :

-

Reaction Rates : Aldopentoses (e.g., xylose) oxidize faster than aldohexoses (e.g., glucose).

-

pH Dependency : Neutral solutions show slower kinetics, while acidic conditions accelerate oxidation .

Table 2: Oxidation Rates of Carbohydrates by NaClO₂ (20°C)

| Substrate | Reaction Time (Days) | Product Yield (%) |

|---|---|---|

| D-Glucose (aldose) | 7 | 98 |

| D-Fructose (ketose) | 105 | <2 |

| Sucrose | 105 | 0 |

Environmental and Gas-Phase Reactions

Sodium chlorite powder (NaClO₂(s)) oxidizes nitric oxide (NO) in two pathways :

-

Direct Oxidation :

-

Indirect via OClO :

At 130°C, OClO intermediates enhance NO conversion efficiency by 40% .

Disproportionation and Stability

In alkaline solutions, ClO₂⁻ undergoes disproportionation:

Hypochlorite (OCl⁻) impurities react with H₂O₂ to form chloride, ensuring product purity :

Aplicaciones Científicas De Investigación

Water Treatment

Disinfection and Purification

Sodium chlorite is primarily used for generating chlorine dioxide (ClO₂), which is an effective disinfectant in municipal water treatment facilities. Chlorine dioxide is preferred over chlorine because it does not produce harmful trihalomethanes when reacting with organic materials in water. It effectively eliminates bacteria, viruses, and protozoa, making it suitable for drinking water purification .

Market Insights

The global market for sodium chlorite is projected to reach USD 323.2 million by 2027, driven largely by its growing application in water treatment processes .

Industrial Applications

Bleaching Agent

Sodium chlorite is widely utilized in the pulp and paper industry for bleaching processes. It serves as a bleaching agent for textiles and food products as well, where it helps maintain color quality without introducing undesirable residues .

Chemical Synthesis

In chemical manufacturing, sodium chlorite acts as a precursor for producing other chemicals, including sodium chlorate and chlorine dioxide. It plays a critical role in various synthesis processes across industries such as electronics and pharmaceuticals .

Medical Applications

Antimicrobial Properties

Sodium chlorite has been explored for its potential in medical treatments due to its antimicrobial properties. It has been investigated as an antiseptic in dental procedures and wound care; however, its use requires careful monitoring due to potential toxicity risks associated with improper dosing .

Case Studies on Toxicity

Two notable cases highlight the risks of sodium chlorite ingestion. In one instance, a patient developed severe methemoglobinemia and acute kidney injury after accidental ingestion of a concentrated solution. The management involved renal replacement therapy and blood exchanges, ultimately leading to recovery . Such cases underscore the importance of strict adherence to safety guidelines when using sodium chlorite in medical contexts.

Food Industry

Sanitization

Sodium chlorite is employed as a disinfectant in food processing environments to sanitize equipment and surfaces. Its application helps reduce microbial contamination on fruits and vegetables, ensuring food safety during processing . The FDA has approved certain uses of chlorine dioxide generated from sodium chlorite for washing produce, enhancing its acceptance in the food industry .

Efficacy Studies

Recent studies have demonstrated the effectiveness of sodium chlorite in reducing pathogens on various food products. For example, acidified sodium chlorite treatments have shown significant reductions in E. coli O157:H7 on fresh produce, indicating its potential as a food safety intervention .

Toxicological Assessments

Research conducted by the International Agency for Research on Cancer (IARC) has noted both positive and negative effects of sodium chlorite in various toxicity assays. While some studies indicated mutagenic potential under specific conditions, others found no significant adverse effects from multiple exposures . These findings highlight the need for further research to fully understand the implications of sodium chlorite exposure.

Mecanismo De Acción

The mechanism of action of sodium chlorite involves its oxidative properties. When sodium chlorite is converted to chlorine dioxide, it acts as a powerful oxidizing agent that disrupts the cellular processes of microorganisms, leading to their inactivation. The molecular targets include the cell membrane and intracellular components, causing oxidative damage and ultimately cell death .

Comparación Con Compuestos Similares

Chemical and Physical Properties

- Solubility : Highly soluble in water (40.5 wt% at 20°C) .

- Stability : Stable in alkaline conditions but decomposes under acidic pH to release chlorine dioxide (ClO₂), a potent oxidizing gas .

- Decomposition : At 180–200°C, it breaks down into sodium chlorate (NaClO₃) and sodium chloride (NaCl) .

Production

Sodium chlorite is industrially synthesized by reducing chlorine dioxide (ClO₂) in a sodium hydroxide solution with hydrogen peroxide (H₂O₂):

$$ 2 \text{ClO}2 + 2 \text{NaOH} + \text{H}2\text{O}2 \rightarrow 2 \text{NaClO}2 + 2 \text{H}2\text{O} + \text{O}2 $$

This process yields a 33% sodium chlorite solution, which is further processed into a dry solid .

Comparison with Similar Compounds

Sodium Hypochlorite (NaClO)

Chemical Structure : Sodium hypochlorite contains Cl in the +1 oxidation state (ClO⁻ anion) versus +3 in sodium chlorite (ClO₂⁻) .

| Property | Sodium Chlorite (NaClO₂) | Sodium Hypochlorite (NaClO) |

|---|---|---|

| Oxidation State | Cl (+3) | Cl (+1) |

| Physical Form | White crystalline solid | Pale greenish-yellow liquid |

| Stability | Stable in alkaline pH | Decomposes in light/heat to Cl⁻ |

| Disinfection Byproduct | ClO₂ (pH < 4) | Hypochlorous acid (HOCl, pH 6–7) |

| Applications | Controlled bleaching, ClO₂ generation | Household bleach, water sanitation |

- Mechanism : Sodium hypochlorite releases HOCl, which disrupts microbial cell walls. Sodium chlorite’s efficacy depends on ClO₂ release under acidic conditions .

- Toxicity : Sodium hypochlorite is corrosive to skin, while sodium chlorite causes systemic toxicity at high doses (e.g., 20 mg/kg in rats led to 50% mortality) .

Sodium Chloride (NaCl)

Chemical Structure : Sodium chloride (NaCl) contains Cl⁻ ions, unlike the ClO₂⁻ in sodium chlorite .

| Property | Sodium Chlorite (NaClO₂) | Sodium Chloride (NaCl) |

|---|---|---|

| Oxidation State | Cl (+3) | Cl (-1) |

| Reactivity | Strong oxidizer | Non-reactive |

| Applications | Disinfection, bleaching | Food seasoning, de-icing agent |

| Toxicity | Toxic above 10 mg/kg (rodents) | Generally safe; harmful in excess |

- Environmental Impact : NaCl accumulation from road de-icing harms aquatic ecosystems, whereas sodium chlorite’s environmental risks stem from ClO₂ release .

Sodium Chlorate (NaClO₃)

Chemical Structure : Sodium chlorate (Cl in +5 oxidation state) is a stronger oxidizer than sodium chlorite .

| Property | Sodium Chlorite (NaClO₂) | Sodium Chlorate (NaClO₃) |

|---|---|---|

| Oxidation State | Cl (+3) | Cl (+5) |

| Production | Reduction of ClO₂ with H₂O₂ | Electrolysis of NaCl solution |

| Applications | Delignification, ClO₂ precursor | Herbicides, explosives, matches |

| Thermal Decomposition | Forms NaClO₃ and NaCl at 200°C | Forms NaCl and O₂ above 300°C |

- Safety : Sodium chlorate is highly toxic upon ingestion (LD₅₀: 1,200 mg/kg in rats) and forms explosive mixtures with organic materials .

Key Research Findings

Acidic Sodium Chlorite Solutions : Acidification (pH \sim2) generates ClO₂ and unidentified oxidizing species with a UV peak at 365 nm, enhancing bactericidal activity . Ion chromatography (IC) revealed chlorite ion (ClO₂⁻) reduction and chloride (Cl⁻) stability under acidic conditions .

Purity Challenges : Commercial sodium chlorite (80% purity) contains trace hypochlorite, complicating disinfection mechanism studies .

Delignification Efficiency : 5% sodium chlorite removes 80.52% lignin from poplar wood, outperforming alkaline hydrogen peroxide .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sodium chlorite and its decomposition products in aqueous solutions?

- Methodology : Use ion chromatography with conductivity detection for simultaneous measurement of chlorite (ClO₂⁻), chlorate (ClO₃⁻), and chloride (Cl⁻) ions. Calibrate with certified reference standards and validate recovery rates (e.g., spiked samples). For chlorous acid (HClO₂), employ high-pressure liquid chromatography (HPLC) with UV detection due to its instability .

- Data Consideration : Account for pH-dependent speciation (e.g., HClO₂ ↔ H⁺ + ClO₂⁻) and matrix effects in food or biological samples .

Q. How can researchers ensure reproducibility in sodium chlorite synthesis protocols?

- Experimental Design : Document reaction parameters rigorously: temperature (±1°C), pH (±0.1 units), and reactant stoichiometry. For example, acidification of sodium chlorite with citric acid requires precise molar ratios (e.g., 1:1 NaClO₂:C₆H₈O₇) to avoid overgeneration of chlorine dioxide (ClO₂) .

- Validation : Include purity assessments via titration (e.g., iodometric titration for available chlorine) and cross-validate with spectroscopic methods .

Q. What safety protocols are critical when handling sodium chlorite in laboratory settings?

- Risk Mitigation : Use fume hoods for acidification steps to prevent ClO₂ gas exposure. Store sodium chlorite separately from organic materials to avoid spontaneous combustion. Reference SDS sheets for emergency response (e.g., neutralization with sodium thiosulfate) .

Advanced Research Questions

Q. How can contradictory data on sodium chlorite’s antimicrobial efficacy be resolved?

- Data Analysis Framework : Compare studies using standardized metrics (e.g., log reduction in CFU/mL) and contextualize variables:

- Concentration : Efficacy plateaus at ≥200 ppm NaClO₂ against Pseudomonas fluorescens .

- Matrix Effects : Organic load in food samples may quench antimicrobial activity .

Q. What are the implications of regulatory discrepancies in sodium chlorite residue limits across jurisdictions?

- Case Study : Australia’s Standard 1.3.3 permits ≤1.0 mg/kg (as available chlorine) for bleaching, but antimicrobial applications lack equivalent thresholds. Propose tiered limits based on application (e.g., food contact vs. water treatment) and toxicological profiles of oxychlorine byproducts .

- Policy Integration : Align with FAO/WHO guidelines (e.g., JECFA evaluations) to harmonize safety assessments .

Q. How can researchers optimize sodium chlorite’s stability in novel drug delivery systems?

- Experimental Approach : Encapsulate NaClO₂ in pH-responsive polymers (e.g., Eudragit®) to control release kinetics. Monitor oxidative degradation via accelerated stability testing (40°C/75% RH) and FTIR spectroscopy .

- Challenge : Balance oxidative potency with carrier biocompatibility. Preclinical models (e.g., in vitro cytotoxicity assays) are essential .

Data Contradiction & Gap Analysis

Q. Why do some studies report detectable chlorate residues post-treatment with acidified sodium chlorite (ASC), while others do not?

- Root Cause : Variability in detection limits (LOD: 0.1–0.54 ppm) and analytical methods (e.g., HPLC vs. colorimetric assays). FSANZ data show chlorate residues <LOD in seafood but detectable traces in poultry .

- Recommendation : Adopt mass spectrometry (LC-MS/MS) for sub-ppm sensitivity and isotope dilution to correct for matrix interference .

Q. What mechanistic insights explain sodium chlorite’s dual role as an oxidant and antimicrobial agent?

- Hypothesis Testing :

- Oxidative Pathway : Chlorite ions (ClO₂⁻) disrupt microbial electron transport chains via ROS generation (e.g., superoxide radicals) .

- pH Dependency : Acidic conditions favor HClO₂ formation, enhancing membrane permeability .

Methodological Resources

- Synthesis & Characterization : Refer to Occidental Chemical Corporation’s Sodium Chlorite Handbook for solution preparation and impurity profiling .

- Toxicology : Consult JECFA monographs and FSANZ safety assessments for residue thresholds .

- Data Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines for experimental reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.